molecular formula C11H10O3S B14268805 5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL CAS No. 137726-14-8

5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL

Cat. No.: B14268805
CAS No.: 137726-14-8
M. Wt: 222.26 g/mol
InChI Key: RXGXJBQPJZANPS-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pent-4-en-2-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL typically involves the reaction of benzenesulfonyl chloride with pent-4-en-2-yn-1-ol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyl group of pent-4-en-2-yn-1-ol. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Corresponding substituted benzenesulfonyl derivatives.

Scientific Research Applications

5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: A structurally similar compound with an alkyne group but lacking the benzenesulfonyl group.

    Pent-2-en-4-yn-1-ol: Another similar compound with a different position of the double bond.

Properties

CAS No.

137726-14-8

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

5-(benzenesulfonyl)pent-4-en-2-yn-1-ol

InChI

InChI=1S/C11H10O3S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,6-8,10,12H,9H2

InChI Key

RXGXJBQPJZANPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC#CCO

Origin of Product

United States

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